
BRL 35135A
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Overview
Description
BRL 35135A is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes methoxycarbonylmethoxyphenyl, chlorophenyl, and hydroxyethanamine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRL 35135A involves multiple stepsThe final step involves the formation of the hydroxyethanamine group and the addition of the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
BRL 35135A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Lipolysis and Energy Expenditure
BRL 35135A has been shown to enhance lipolysis in adipocytes (fat cells), making it a candidate for obesity treatment. In vitro studies indicate that it promotes the breakdown of stored fats, which is crucial for weight management. Animal studies have demonstrated that administration of this compound increases energy expenditure and improves metabolic profiles when combined with diets rich in polyunsaturated and monounsaturated fatty acids .
Glucose Tolerance and Insulin Sensitivity
Research indicates that this compound improves glucose tolerance and insulin sensitivity in genetically obese mice and diabetic patients. In studies involving obese Zucker rats and ob/ob mice, doses of this compound led to significant enhancements in glucose metabolism without substantial antiobesity activity at certain doses . This suggests that the compound may play a dual role in managing both obesity and diabetes.
Human Trials
In clinical trials involving normal male subjects, this compound was administered to evaluate its metabolic responses. The results indicated a significant increase in basal metabolic rate alongside alterations in serum glucose and insulin levels, which were consistent with the activation of beta-3 adrenergic receptors . Moreover, the compound produced a thermogenic response that could not be fully explained by beta-1 or beta-2 receptor stimulation alone, suggesting unique properties of the beta-3 receptor in humans .
Bronchodilation Effects
Another area of investigation has been the bronchorelaxant effects of this compound. Studies have shown that it may produce significant changes in airway resistance and serum potassium levels when administered to subjects with demonstrated responsiveness to other bronchodilators like salbutamol . However, these effects were not attributed to functional beta-3 receptors in human airways, indicating a complex interaction with other adrenergic pathways.
Comparative Analysis with Other Beta Agonists
To better understand the unique applications of this compound, it is beneficial to compare it with other known beta agonists:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
BRL 28410 | Similar phenethylamine core | Beta-3 agonist with lipolytic effects |
CL 316243 | Chlorinated derivative | Selective beta-3 agonist |
SR58611A | Related structure | Beta-3 receptor activity |
This compound's specific selectivity for the beta-3 adrenergic receptor distinguishes it from other compounds that may act on multiple adrenergic subtypes, enhancing its potential therapeutic profile for obesity without significant cardiovascular side effects.
Mechanism of Action
The mechanism of action of BRL 35135A involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenyl-substituted ethanamines and their derivatives. Examples include:
- N-[2-(4-methoxyphenyl)-1-methylethyl]-2-(3-chlorophenyl)-2-hydroxyethanamine
- N-[2-(4-methoxycarbonylphenyl)-1-methylethyl]-2-(3-chlorophenyl)-2-hydroxyethanamine
Uniqueness
BRL 35135A is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25BrClNO4 |
---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
methyl 2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate;hydrobromide |
InChI |
InChI=1S/C20H24ClNO4.BrH/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2;/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3;1H |
InChI Key |
LPDGLMPJFGGZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O.Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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